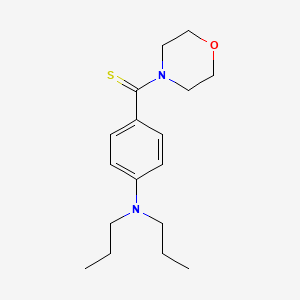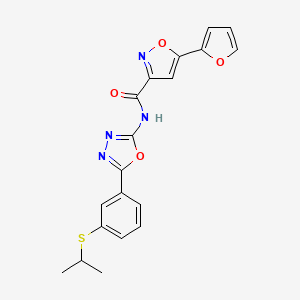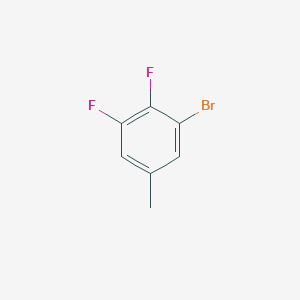
3-Bromo-4,5-difluorotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4,5-difluorotoluene is a chemical compound with the molecular formula C7H5BrF2 . It is related to 2-Bromo-4,5-difluorotoluene, which has a molecular weight of 207.02 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4,5-difluorotoluene can be analyzed using computational Density Functional Theory (DFT) and related methodologies . Single-crystal X-ray diffraction (SCXRD) analysis and Hirshfeld surfaces analysis can be used to visualize and quantify intermolecular interactions within the crystal structures .Chemical Reactions Analysis
The chemical reactivity of 3-Bromo-4,5-difluorotoluene can be predicted using Conceptual DFT (CDFT). This approach can predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .Physical And Chemical Properties Analysis
3-Bromo-4,5-difluorotoluene has a molecular weight of 207.02 . The physical and chemical properties of related compounds such as 2-Bromo-4,5-difluorotoluene include a density of 1.6±0.1 g/cm3, a boiling point of 183.5±35.0 °C at 760 mmHg, and a flash point of 64.8±25.9 °C .Wissenschaftliche Forschungsanwendungen
DNA Replication Fidelity
Difluorotoluene, a nonpolar isosteric analog of thymine, lacks the ability to form hydrogen bonds due to its fluorine atoms replacing the oxygens on the pyrimidine ring. Despite this, it has been shown that A⋅F base pairs can be formed almost as effectively as A⋅T pairs by Escherichia coli proofreading-defective DNA polymerase I, challenging the conventional understanding that hydrogen bonds are absolutely required for polymerase to form Watson–Crick base pairs selectively (Goodman, 1997).
Conformational Behavior Study
The study of the conformational behavior of fluorinated derivatives of toluene, including 3,5-difluorotoluene, highlights the effects of fluorine substitution on molecular properties. Such research assists in understanding the molecular dynamics and potential applications in material science and molecular engineering (Schaefer, Takeuchi, & Sveinson, 1988).
Polymer Blend Morphology Control
Fluorinated aromatic compounds like 4-bromoanisole have been utilized as processing additives to control phase separation and purity in organic photovoltaic devices, implying potential applications for similar fluorinated toluenes in enhancing the efficiency of photovoltaic materials and devices (Liu et al., 2012).
Microbial Oxidation of Fluorinated Compounds
The microbial oxidation of fluorinated aromatic compounds, including m-Bromo-α,α,α-trifluorotoluene, by specific strains of bacteria, has been explored for the production of novel metabolites. This research underscores the biotechnological potential of employing microorganisms in the selective modification and functionalization of fluorinated molecules (Hudlický et al., 1998).
Radiosynthesis for Medical Imaging
The synthesis and labeling of fluorinated aromatic compounds, including derivatives similar to 3-Bromo-4,5-difluorotoluene, have applications in the development of radiotracers for medical imaging, such as PET scans. These compounds provide insights into the potential for creating high-specificity radiotracers for neurological and other medical applications (Das & Mukherjee, 1993).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-2,3-difluoro-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKKOKJJCBXGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5-difluorotoluene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

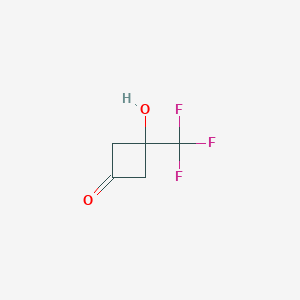
![N-(5-chloro-2-methylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2715431.png)
![2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2715434.png)
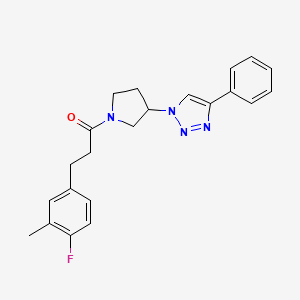
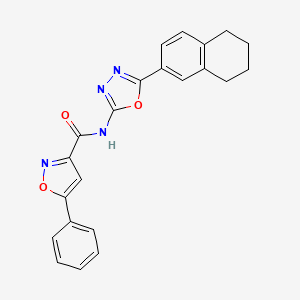
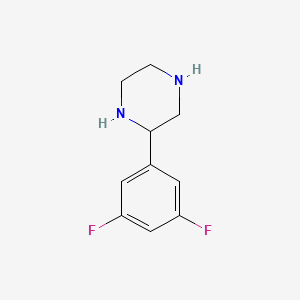
![1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2715441.png)
![1-({[6-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2715442.png)
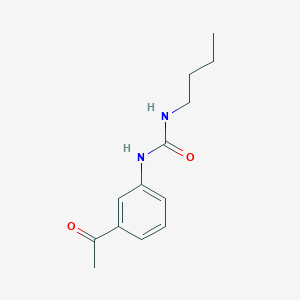
![2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/no-structure.png)
![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2715447.png)

